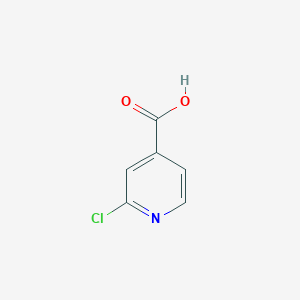

2-Chloroisonicotinic acid

Descripción

Propiedades

IUPAC Name |

2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCOHSRHFCHCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284985 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-54-8 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Chemical Synthesis Approaches

Classical synthesis remains the cornerstone for the laboratory and industrial production of 2-Chloroisonicotinic acid. These methods have been refined over time to improve yield and purity.

A prevalent method for synthesizing this compound is a two-step process starting from isonicotinic acid, also known as γ-picolinic acid. google.com This pathway first involves the N-oxidation of the pyridine (B92270) ring, followed by a chlorination reaction.

The initial step in this synthetic route is the oxidation of the nitrogen atom in the pyridine ring of isonicotinic acid to form isonicotinic acid N-oxide. google.comarkat-usa.org This transformation is critical as it activates the pyridine ring for subsequent nucleophilic substitution. Specifically, the N-oxide formation facilitates the introduction of a chlorine atom at the 2-position of the ring. abertay.ac.uk Once the N-oxide is formed, it undergoes chlorination to yield this compound. google.com

The chlorination of isonicotinic acid N-oxide is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). researchgate.net This reaction effectively replaces the N-oxide group's influence, leading to the substitution of a chlorine atom onto the pyridine ring, almost exclusively at the 2-position for 4-substituted pyridine N-oxides. abertay.ac.ukresearchgate.net This step is a key transformation that converts the activated intermediate into the desired chlorinated product.

Table 1: Synthesis of this compound from Isonicotinic Acid

| Step | Precursor | Reagents | Intermediate/Product | Purpose | Source(s) |

|---|---|---|---|---|---|

| 1. Oxidation | Isonicotinic Acid | Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH) | Isonicotinic Acid N-oxide | To activate the pyridine ring for chlorination. | google.comarkat-usa.org |

An alternative synthetic route utilizes 4-cyanopyridine (B195900) as the starting material. google.com This multi-step method also involves an initial N-oxidation, followed by chlorination, and concludes with a hydrolysis step. The process is as follows:

N-Oxidation : 4-cyanopyridine is first oxidized to form 4-cyanopyridine-N-oxide.

Chlorination : The resulting N-oxide is then chlorinated to produce 2-chloro-4-cyanopyridine.

Hydrolysis : The final step involves the hydrolysis of the cyano group (-CN) to a carboxylic acid group (-COOH), yielding this compound. google.com

Table 2: Synthesis of this compound from 4-Cyanopyridine

| Step | Precursor | Intermediate 1 | Intermediate 2 | Final Product | Source(s) |

|---|

A synthesis pathway starting from a dihydroxy derivative of isonicotinic acid, citrazinic acid (2,6-dihydroxyisonicotinic acid), has also been developed. google.com This method avoids some of the harsher reagents of other routes and proceeds through chlorination followed by a selective dechlorination.

Chlorination : Citrazinic acid is first subjected to a chlorination reaction, which converts both hydroxyl groups into chloro groups, yielding 2,6-dichloro-isonicotinic acid.

Directed Dechlorination : A subsequent directed dechlorination reaction is performed to selectively remove the chlorine atom at the 6-position, resulting in the final product, this compound. google.com

This method is presented as a simple and practical route suitable for larger-scale production. google.com

Synthesis from 2-Amino-4-picoline via Diazotization and Sandmeyer Reaction

One established route to this compound begins with 2-amino-4-picoline as the starting material. google.comgoogle.com This multi-step synthesis involves an initial diazotization of the amino group, followed by a Sandmeyer reaction to replace the resulting diazonium group with a chlorine atom, yielding 2-chloro-4-picoline. google.comgoogle.com The synthesis is completed by the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid, thus forming the final product, this compound. google.comgoogle.com

Synthesis from Citrazinic Acid via Chlorination and Directed Dechlorination

A more recent and high-yield method utilizes citrazinic acid as the precursor. google.comgoogle.com This two-step process is considered simple, safe, and suitable for mass production. google.com

Step 1: Chlorination of Citrazinic Acid The first step involves the chlorination of citrazinic acid to produce the intermediate, 2,6-dichloro-isonicotinic acid. google.comgoogle.com The reaction is typically performed using a chlorinating agent such as triphosgene (B27547), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂), with triphosgene being the preferred agent. google.com The reaction is carried out in the presence of tetramethylammonium (B1211777) chloride ((CH₃)₄NCl). google.comgoogle.com An example procedure details reacting citrazinic acid with triphosgene and (CH₃)₄NCl, heating the mixture at 130°C for 12 hours, which results in a yield of approximately 90.6% for 2,6-dichloro-isonicotinic acid after purification. google.com

Step 2: Directed Dechlorination The second step is a directed dechlorination where 2,6-dichloro-isonicotinic acid is selectively converted to this compound. google.comgoogle.com This is achieved by reacting the dichlorinated intermediate with hydrazine (B178648) hydrate (B1144303) as the dechlorinating agent. google.com This selective removal of the chlorine atom at the 6-position yields the final product. google.comgoogle.com

Table 1: Reaction Conditions for Synthesis from Citrazinic Acid

| Step | Key Reagents | Temperature | Time | Yield |

| Chlorination | Citrazinic acid, Triphosgene, (CH₃)₄NCl | 120–145°C | 10–12 hours | ~90.6% |

| Dechlorination | 2,6-dichloro-isonicotinic acid, Hydrazine hydrate | 45–65°C | Not Specified | High |

One-step Oxidation Synthesis

More direct approaches involve the one-step oxidation of substituted 2-chloropyridines. These methods are often highlighted for their efficiency and potential for greener chemistry.

A one-step oxidation method can be employed using a 2-chloro-4-alkyl pyridine or 2-chloro-4-olefin pyridine as the starting material to produce this compound. While specific literature for the 4-substituted isomer is sparse, a patented method for the analogous 2-chloronicotinic acid synthesis provides a template. google.com This process uses ozone as the oxidant in the presence of an acetate (B1210297) catalyst, such as iron acetate or zinc acetate. google.com The reaction proceeds in a solvent like acetic acid or acetonitrile (B52724) at temperatures ranging from 20 to 100°C. google.com For instance, the oxidation of 2-chloro-3-isopropylpyridine (B180148) with ozone and iron acetate in acetic acid at 100°C yielded the corresponding acid at 98%. google.com A similar reaction using the 4-alkyl substituted pyridine would be expected to yield this compound.

Another one-step oxidation strategy involves the use of a 2-chloro-4-dichloromethylpyridine as the raw material. A method developed for the analogous 3-substituted isomer demonstrates a process that utilizes oxygen as the oxidant, which is advantageous for its environmental friendliness. patsnap.com In this synthesis, the raw material is reacted in a solvent system of water and a polar organic solvent like acetonitrile or tetrahydrofuran. patsnap.com The reaction is conducted in the presence of an alkali (e.g., sodium carbonate) and is catalyzed by a heterogeneous Ru/C (Ruthenium on carbon) catalyst. patsnap.com The process is carried out under oxygen pressure at elevated temperatures, leading to high yields of over 90%. patsnap.com

Table 2: Example Conditions for Oxygen Oxidation of 2-chloro-3-dichloromethylpyridine

| Temperature | Oxygen Pressure | Solvent | Reaction Time | Yield | Purity |

| 100°C | 3.5–4.0 MPa | Water/Acetonitrile | 12 hours | >90% | Not Specified |

| 140°C | 3.5–4.0 MPa | Water/Tetrahydrofuran | 4 hours | 95.4% | 96.2% |

| 100°C | 4.5–5.0 MPa | Water/Acetonitrile | 8 hours | 96.8% | 97.9% |

Data adapted from a synthesis method for 2-chloronicotinic acid and is illustrative for the synthesis of this compound from the corresponding 4-substituted starting material. patsnap.com

Alternative Pyridine Ring Closure Routes

Building the pyridine ring itself is an alternative strategy to starting with a pre-formed pyridine derivative.

A novel pyridine ring synthesis has been developed that can be adapted for the production of this compound. This multi-step, one-pot process begins with simple, low-cost industrial materials. The synthesis of the related 2-chloronicotinic acid involves generating aldehyde sodium ethenolate from acetaldehyde, sodium methylate, and methyl formate. This intermediate then reacts with methanol (B129727) to form 1,1-dimethoxy propionaldehyde. The subsequent reaction with malononitrile (B47326) creates a key precursor, which then undergoes cyclization, chlorination, and finally cyano-hydrolysis to form the chloropyridine carboxylic acid structure. This route is noted for its mild reaction conditions and higher yields, presenting a potentially cost-effective and environmentally friendlier industrial pathway.

Reaction of Solid Carbonyl Chloride with N,N-Dimethyl Formamide and Ethenyl n-butyl ether

A specific synthetic route for this compound involves a multi-step process starting with solid carbonyl chloride (triphosgene) and N,N-Dimethyl Formamide (DMF). google.com In the first step, a 1,2-dichloroethane (B1671644) solution of solid phosgene (B1210022) is mixed with a 1,2-dichloroethane solution of DMF under ice-water bath conditions. google.com The mixture is then stirred at room temperature to form a solid compound known as a Vilsmeier reagent. google.com

This reagent is then reacted with ethenyl n-butyl ether. google.com Specifically, a mixed solution of ethenyl n-butyl ether and 1,2-dichloroethane is added dropwise to the Vilsmeier reagent, stirred at room temperature, and then heated to 65°C for a short period. google.com The subsequent steps outlined in the process involve reacting the resulting intermediate with an aqueous solution of dimethylamine, followed by a reaction with cyano ethyl acetate and the introduction of HCl gas. The final compound is then dissolved in an alkaline solution to yield this compound. google.com This patented method is presented as a route with easily acquirable raw materials and simpler operational steps compared to other processes. google.com

Use of Ethyl Cyanoacetate (B8463686) and Acrolein Michael Addition

Another documented synthetic pathway to this compound is based on the Michael addition reaction involving ethyl cyanoacetate and acrolein. google.com In this process, ethyl cyanoacetate is first chlorinated. google.comguidechem.com The resulting chloro-substituted intermediate is then reacted with acrolein in a Michael addition reaction. google.comguidechem.com This is followed by a cyclization step and subsequent hydrolysis to produce the final this compound product. google.com

While the raw materials for this route are generally low-cost and readily available, the process has significant drawbacks. google.comguidechem.com Acrolein is a highly toxic and volatile substance, which introduces operational hazards and requires stringent safety measures. google.comguidechem.com Furthermore, the reaction conditions can be complex, and the addition of the chlorinated ethyl cyanoacetate to acrolein is reported to be slow. google.com These factors, including the potential for generating hazardous waste, can make this route less suitable for large-scale industrial production. guidechem.com

Green Chemistry and Biocatalytic Approaches

In response to the environmental and economic challenges posed by traditional chemical syntheses, green chemistry and biocatalytic methods are gaining prominence for the production of this compound.

Focus on Environmental Friendliness and Reduced Waste

Traditional chemical methods for synthesizing this compound often rely on harsh reaction conditions, such as high temperatures and the use of strong acids or bases. asm.orgnih.gov Many routes also employ toxic and hazardous reagents like phosphorus oxychloride or phosphorus pentachloride, which generate significant amounts of waste that is difficult to treat. patsnap.comgoogle.com These processes can lead to serious environmental pollution and are often economically challenging due to the costs associated with waste management and safety protocols. asm.orgpatsnap.com

Green chemistry principles aim to mitigate these issues by designing safer, more efficient, and environmentally benign processes. nih.gov For this compound synthesis, this involves replacing hazardous chemicals with less toxic alternatives, reducing energy consumption by using milder reaction conditions, and minimizing waste generation. nih.gov Biocatalytic approaches, particularly those using enzymes, are at the forefront of this shift, offering high selectivity and efficiency under ambient conditions, thereby reducing both environmental impact and production costs. asm.orgasm.org

Nitrilase-Catalyzed Hydrolysis of 2-Chloronicotinonitrile

A key biocatalytic strategy for the green synthesis of this compound is the enzymatic hydrolysis of 2-chloronicotinonitrile. asm.orgnih.gov This reaction utilizes nitrilase enzymes, which catalyze the direct conversion of a nitrile group into a carboxylic acid and ammonia. nih.gov The process is regarded as a promising alternative to conventional chemical hydrolysis, which often requires extreme pH and high temperatures, leading to the formation of unwanted byproducts like 2-chloronicotinamide (B82574). asm.orgnih.govresearchgate.net

However, the industrial application of this biocatalytic route has been hindered by the properties of naturally occurring (wild-type) nitrilases. asm.orgnih.gov Many nitrilases exhibit either very low catalytic activity towards 2-chloronicotinonitrile or, more significantly, display a competing hydration activity that converts the substrate into the amide byproduct (2-chloronicotinamide) instead of the desired carboxylic acid. nih.govresearchgate.net For instance, the nitrilase from Rhodococcus zopfii (RzNIT) was found to have high hydration activity, with the amide accounting for as much as 88% of the product, which significantly reduces the yield of this compound and complicates purification. asm.org

Enzyme Engineering for Improved Catalytic Activity and Specificity

To overcome the limitations of wild-type enzymes, researchers have employed protein engineering to modify nitrilases, enhancing their catalytic activity and reaction specificity for the hydrolysis of 2-chloronicotinonitrile. nih.govnih.gov A notable success in this area involves the engineering of the RzNIT enzyme from Rhodococcus zopfii. asm.orgnih.gov Through structural analysis and mutagenesis, two key amino acid residues in the enzyme's active site, N165 and W167, were identified as being critical in determining the reaction specificity. asm.orgnih.govresearchgate.net

By systematically altering these residues, a single-site mutant, designated W167G, was created. asm.orgnih.gov This engineered enzyme demonstrated a dramatic shift in function: the undesirable hydration activity was completely abolished, and the desired hydrolysis activity was improved 20-fold compared to the wild-type enzyme. asm.orgnih.gov Using this W167G mutant as the biocatalyst, a complete and exclusive conversion of 100 mM of 2-chloronicotinonitrile into this compound was achieved within 16 hours, without the formation of any amide byproduct. asm.orgnih.govresearchgate.net This work provides a robust biocatalyst for the industrial production of this compound and serves as a guide for improving other enzymes where activity and specificity are desired. nih.govresearchgate.net

| Enzyme | Substrate | Key Mutation | Improvement in Hydrolysis Activity | Byproduct Formation | Conversion Rate | Reference |

| Wild-Type RzNIT | 2-Chloronicotinonitrile | None | Baseline | High (up to 88% amide) | Low (for acid) | asm.org |

| Mutant RzNIT | 2-Chloronicotinonitrile | W167G | 20-fold increase | Eliminated | 100% to acid | asm.orgnih.govresearchgate.net |

| Wild-Type PgNIT | 2-Chloronicotinonitrile | None | 0.14 × 10⁻³ U/mg | Present | Low | nih.gov |

| Mutant PgNIT | 2-Chloronicotinonitrile | Multiple | Activity increased to 4.22 U/mg | Eliminated | 100% (at 150 g/L) | nih.gov |

Molecular Dynamics and Docking Simulations in Enzyme Modification

Computational methods, specifically molecular dynamics (MD) and molecular docking simulations, have been instrumental in the rational design and engineering of nitrilase enzymes. asm.orgnih.gov These tools allow scientists to visualize and analyze the three-dimensional structure of the enzyme and predict how the substrate binds within its active site. asm.orgresearchgate.net

In the case of the RzNIT enzyme, molecular docking studies were performed to model the interaction between 2-chloronicotinonitrile and the amino acid residues in the enzyme's binding pocket. asm.org These simulations revealed that the bulky tryptophan residue at position 167 (W167) created steric hindrance, which negatively influenced the substrate's orientation and contributed to the unwanted hydration reaction. asm.orgnih.gov The simulations predicted that replacing this large residue with a much smaller one, like glycine (B1666218) (G), would create a larger binding pocket. asm.org

Subsequent molecular dynamics simulations confirmed this hypothesis. asm.orgresearchgate.net The simulations showed that in the W167G mutant, the substrate could bind more deeply within the active site. asm.orgnih.gov This altered positioning facilitated a favorable delocalized π-bond interaction with other residues (W190 and Y196), which stabilized the transition state for hydrolysis and reduced the negative electronic effects of the chlorine substituent, thereby enhancing catalytic efficiency and ensuring the exclusive production of this compound. asm.orgnih.govresearchgate.net

Optimization of Reaction Conditions for Biocatalysis

The biocatalytic synthesis of this compound predominantly involves the hydroxylation of 2-chloroisonicotinonitrile, a process that has been refined through the strategic optimization of various reaction parameters. Research has focused on enhancing conversion efficiency, product yield, and the stability of the biocatalyst, typically a nitrilase enzyme.

Detailed studies have identified specific nitrilases, such as ES-NIT-102, as highly effective for this biotransformation. researchgate.net To improve stability and reusability, this enzyme has been successfully immobilized as a cross-linked enzyme aggregate (CLEA). researchgate.netfrontiersin.org The optimization of the reaction conditions for these nitrilase-CLEAs has been systematically investigated to maximize productivity. researchgate.net

Key parameters that have been optimized include enzyme loading, substrate concentration, temperature, and pH. researchgate.net Two primary optimization strategies have been reported: a one-factor-at-a-time approach and a numerical optimization using a Box-Behnken Design. researchgate.net

The one-factor-at-a-time method identified ambient processing conditions of 10% enzyme loading, a substrate loading of 50 g/L, a temperature of 45°C, and a pH of 8.0. researchgate.net These conditions led to a maximum conversion rate of 99.01%. researchgate.net In contrast, the Box-Behnken Design, a statistical method for response surface methodology, determined slightly different optimal conditions: 5% enzyme loading, a substrate concentration of 36.78 g/L, a temperature of 42.66°C, and a pH of 8.2. researchgate.net This approach resulted in a conversion rate of 96.115%. researchgate.net

Under optimized conditions, the immobilized nitrilase (nitrilase-CLEA) demonstrated high efficiency, achieving 98% conversion of 2-chloroisonicotinonitrile and yielding 94.72 g/L of this compound within a 24-hour period. researchgate.netfrontiersin.org Furthermore, these nitrilase-CLEAs exhibit significant stability, remaining catalytically active for at least three cycles while maintaining high conversion rates and product yields. researchgate.net

The detailed research findings on the optimization of these reaction conditions are summarized in the table below.

Table 1: Optimized Reaction Conditions for Biocatalytic Synthesis of this compound

| Optimization Method | Enzyme Loading | Substrate Loading (g/L) | Temperature (°C) | pH | Max. Conversion (%) | Product Formation (g/L) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|---|

| One-Factor-at-a-Time | 10% | 50 | 45 | 8.0 | 99.01 | - | - | researchgate.net |

| Box-Behnken Design | 5% | 36.78 | 42.66 | 8.2 | 96.115 | - | - | researchgate.net |

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloroisonicotinic acid. wikipedia.org This reaction involves the displacement of the chloride leaving group by a nucleophile and is facilitated by the specific electronic characteristics of the pyridine (B92270) ring. wikipedia.org

Activation of Chlorine at the 2-Position

The chlorine atom at the 2-position of the pyridine ring in this compound is highly activated towards nucleophilic attack. This activation arises from the inductive effect of the chlorine atom and the electron-withdrawing nature of the adjacent carboxylic acid group and the ring nitrogen. d-nb.info These features make the carbon atom bonded to the chlorine electron-deficient and thus a prime target for nucleophiles. wikipedia.orgd-nb.info The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgd-nb.infopressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. wikipedia.orgd-nb.info

Influence of Electron-Withdrawing Groups

The presence of electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, significantly enhances the rate of SNAr reactions. pressbooks.pubmasterorganicchemistry.com In this compound, the carboxylic acid group at the 3-position and the nitrogen atom in the ring act as powerful electron-withdrawing entities. d-nb.info They delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for the reaction. d-nb.infopressbooks.pub The more effective the stabilization of this intermediate, the faster the reaction proceeds. pressbooks.pub

Reaction with Amines (Amination)

The amination of this compound is a well-documented SNAr reaction, leading to the formation of 2-aminonicotinic acid derivatives, which are precursors to various pharmaceuticals. nih.govresearchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a green and efficient method for conducting chemical reactions. dntb.gov.ua The amination of this compound with various aromatic amines can be effectively carried out under microwave irradiation in water without the need for a catalyst. researchgate.netresearchgate.net This method offers several advantages, including significantly reduced reaction times (from hours to minutes), high yields, and environmentally friendly conditions by avoiding the use of toxic solvents and metal catalysts. researchgate.netresearchgate.net The optimal conditions for these reactions often involve using a base like potassium carbonate and an excess of the amine. researchgate.net

Table 1: Catalyst-Free Amination of 2-Chloronicotinic Acid with Aniline (B41778) under Microwave Irradiation

| Entry | Catalyst /mol % | Ratio of 1/2a | Temp/°C | Yieldb /% |

|---|---|---|---|---|

| 1 | CuSO4 (8) | 1:2 | 150 | 66 |

| 2 | CuI (8) | 1:2 | 150 | 70 |

| 3 | None | 1:2 | 150 | 75 |

| 4 | None | 1:2 | 120 | 76 |

| 5 | None | 1:3 | 120 | 77 |

Source: researchgate.net

a All the reactions were carried out with 2-chloronicotinic acid (4 mmol) and aniline (8 mmol), potassium carbonate (2 mmol), water (3 mL) for 1 hour under microwave irradiation. researchgate.net b Yields refer to the isolated pure products. researchgate.net

The electronic nature of substituents on the aromatic amine nucleophile plays a significant role in the outcome of the amination reaction. nih.govresearchgate.net

Electron-donating groups (e.g., -CH3, -OCH3) on the aniline ring increase the nucleophilicity of the amino group, leading to higher reaction yields. nih.govresearchgate.netpharmaguideline.com These groups push electron density into the aromatic ring, making the amine a stronger nucleophile. pharmaguideline.com

Electron-withdrawing groups (e.g., -Cl, -NO2) on the aniline ring decrease the nucleophilicity of the amino group, resulting in lower yields. nih.govresearchgate.net These groups pull electron density away from the amino group, making it a weaker nucleophile. pharmaguideline.com

Steric effects also play a role. The presence of bulky substituents at the ortho position of the aniline can hinder the approach of the nucleophile to the pyridine ring, leading to reduced yields. nih.govresearchgate.net For instance, the reaction with 2,6-dimethylaniline (B139824) results in a lower yield compared to aniline itself. researchgate.net

Table 2: Synthesis of 2-Arylaminonicotinic Acids via Microwave-Assisted Amination

| Entry | Aromatic Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 2-(Phenylamino)nicotinic acid | 76 |

| 2 | p-Toluidine | 2-(p-Tolylamino)nicotinic acid | 85 |

| 3 | p-Anisidine | 2-(4-Methoxyphenylamino)nicotinic acid | 88 |

| 4 | p-Chloroaniline | 2-(4-Chlorophenylamino)nicotinic acid | 70 |

| 5 | o-Chloroaniline | 2-(2-Chlorophenylamino)nicotinic acid | 65 |

Source: researchgate.net

Reductive Dechlorination Reactions

Under specific conditions, this compound can undergo reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. One notable method involves using Finkelstein conditions, which typically facilitate halide exchange. uark.eduuark.edu In an attempt to synthesize 5-bromo-2-iodonicotinic acid from 5-bromo-2-chloronicotinic acid using sodium iodide in refluxing dimethyl sulfoxide (B87167) (DMSO), an unexpected reductive dechlorination occurred, yielding 5-bromonicotinic acid. uark.edu This suggests that under these conditions, the iodide ion can act as a reducing agent. uark.edu The reaction mechanism likely involves the formation of molecular iodine, which was observed during the experiment. uark.edu This type of reaction highlights an alternative reactivity pathway for this compound, deviating from the more common SNAr mechanism. uark.edu

Finkelstein Reaction Conditions

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the exchange of one halogen atom for another. wikipedia.orgbyjus.com In the classic application of this reaction, an alkyl chloride or bromide is converted to an alkyl iodide using a solution of sodium iodide in acetone. wikipedia.org The success of the reaction is driven by the poor solubility of the newly formed sodium chloride or sodium bromide in acetone, which causes it to precipitate out of solution, thus driving the equilibrium towards the products. wikipedia.orgbyjus.com

While the Finkelstein reaction is highly effective for primary alkyl halides and particularly so for allyl, benzyl, and α-carbonyl halides, its application to aryl halides like this compound is not as straightforward. wikipedia.org Aromatic chlorides are generally less reactive towards nucleophilic substitution than alkyl chlorides. However, the reaction can be facilitated under specific conditions. For aromatic Finkelstein reactions, catalysts such as copper(I) iodide in combination with diamine ligands are often employed. wikipedia.org The reaction is also influenced by the solvent, with polar solvents like dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (DMSO) being commonly used. wikipedia.org

In the context of nicotinic acid derivatives, the Finkelstein reaction has been used to synthesize iodo-substituted compounds from their chloro counterparts. For instance, 5-halo-6-iodonicotinic acids have been generated from 6-chloro derivatives. uark.edu The process involves the nucleophilic displacement of chloride by iodide. uark.edu The reactivity of the chloro-substituted pyridine ring is enhanced by the presence of electron-withdrawing groups and a protonated ring nitrogen. uark.edu

Role of Ortho-Carboxyl Group and Para-Halogen in Chloride Displacement

The displacement of the chloride ion in this compound is significantly influenced by the electronic effects of substituents on the pyridine ring. The carboxyl group (-COOH) at the ortho position and a halogen at the para position to the chlorine atom play crucial roles in activating the molecule for nucleophilic substitution.

The carboxyl group is a strong electron-withdrawing group. dcu.ie Its presence ortho to the chlorine atom enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack. dcu.ie This activation is a key factor in facilitating the displacement of the chloride ion. dcu.ie Computational studies on aryl halide aminations have shown that an ortho-carboxyl group can lead to exceptionally low activation energy barriers for the reaction. acs.org This is attributed to a proximity effect where the carboxyl group can form a stabilizing interaction, such as a hydrogen bond, with the incoming nucleophile in the transition state. acs.org

Similarly, a halogen atom at the para position to the chlorine being displaced also contributes to the activation of the ring for nucleophilic substitution. uark.edu Halogens are electron-withdrawing groups through the inductive effect, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic aromatic substitution reaction. dcu.ie The combined electron-withdrawing effects of the ortho-carboxyl group and a para-halogen, along with the protonated ring nitrogen, serve to effectively activate the carbon-chlorine bond for nucleophilic displacement. uark.edu

Alkylation Reactions

This compound and its derivatives can undergo alkylation reactions at various positions. The reactivity and regioselectivity of these reactions are influenced by the substituents on the pyridine ring and the reaction conditions. For instance, 2-alkoxynicotinates can be prepared from 2-chloronicotinic acid through alkoxylation followed by acid-catalyzed esterification. acs.org

Palladium-catalyzed allylic alkylation reactions have been employed in the synthesis of complex molecules containing a substituted pyridine ring, demonstrating a method for introducing alkyl groups. nih.gov Furthermore, alkylation of a dilithio species derived from a chloropyridine with methyl iodide has been shown to occur selectively at the carbon-2 position. dcu.ie

Reduction Reactions

The reduction of the carboxylic acid group in this compound can lead to the formation of the corresponding alcohol. This transformation is a common step in synthetic pathways to create more complex molecules. For example, in the total synthesis of (+)-floyocidin B, an intermediate was reduced to the corresponding alcohol before further functionalization. mdpi.com

The chlorine atom on the pyridine ring can also be a site for reduction. A notable example is the reductive dechlorination of 5-bromo-2-chloronicotinic acid under Finkelstein-like conditions, which unexpectedly yielded 5-bromonicotinic acid instead of the anticipated iodo-substituted product. uark.edu This suggests that under certain conditions, the reaction can favor reduction over substitution.

Formation of Complexes with Metal Ions

This compound and its derivatives can act as ligands to form coordination complexes with various metal ions. The carboxylate group and the nitrogen atom of the pyridine ring are potential coordination sites. The ability of these compounds to form stable complexes is utilized in various fields, including catalysis and materials science. a2bchem.com

For example, 2-chloronicotinic acid has been used to synthesize dinuclear paddle-wheel copper(II) complexes. iucr.org In these structures, the deprotonated carboxylate groups of the nicotinic acid derivative bridge two copper(II) ions. iucr.org Other studies have reported the synthesis of metal complexes of thiosemicarbazone derivatives of 2-chloronicotinic acid with copper(II) and zinc(II). researchgate.net The formation of organostannoxanes derived from this compound has also been documented. canterbury.ac.nz

Directed Ortho-Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The carboxyl group of this compound can act as a DMG.

The lithiation of this compound has been a subject of interest for introducing substituents at specific positions on the pyridine ring. The regioselectivity of this reaction can be influenced by the choice of the lithium base and the reaction conditions.

Regioselectivity of Lithiation

The regioselectivity of the directed ortho-lithiation of this compound has been reported to be dependent on the specific reagents and conditions used, with some studies showing conflicting results.

Some research indicates that the lithiation of this compound using lithium tetramethylpiperidide (LiTMP) directs functionalization to the 5-position. mdpi.com However, other studies have shown that the reaction of this compound with n-BuLi/TMP followed by an electrophile resulted in functionalization at the 3-position. mdpi.com The use of a secondary amide as a directing group, derived from this compound, has been shown to facilitate ortho-lithiation at the 3-position. acs.org

The influence of the 2-chloro substituent on the regioselectivity of the metalation is a key consideration. mdpi.com In some cases, the presence of the chloro group can lead to unexpected regioselectivity compared to unsubstituted or carbon-substituted pyridines. mdpi.com For instance, the lithiation of 2-chloronicotinic acid with LiTMP is reported to proceed with excellent selectivity for the 4-position. mdpi.comresearchgate.net This highlights the complex interplay of electronic and steric factors in determining the outcome of directed ortho-lithiation reactions on substituted pyridines.

Impact of 2-Chloro Substituent on Regioselectivity

The 2-chloro substituent exerts a notable influence on the regioselectivity of reactions involving the pyridine ring of this compound. This effect is particularly evident in nucleophilic substitution and metalation reactions.

In nucleophilic aromatic substitution reactions, the chlorine atom at the 2-position, along with the electron-withdrawing carboxylic acid group, activates the pyridine ring towards attack by nucleophiles. Nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring. dcu.ie Studies on the functionalization of this compound have shown that directed ortho-lithiation using lithium tetramethylpiperidide (LiTMP) followed by reaction with an electrophile like benzaldehyde (B42025) resulted in functionalization at the 3-position. mdpi.com This outcome is contrary to the expected functionalization at the 5-position, highlighting the complex interplay of electronic and steric effects. mdpi.com

Interestingly, the regioselectivity can be inverted compared to 2-unsubstituted or carbon-substituted pyridines. mdpi.comresearchgate.net For instance, in halogen-magnesium exchange reactions of related trihalogenated pyridines, the 2-chloro substituent was found to have a strong impact, inverting the observed regioselectivities. mdpi.com The use of palladium catalysis has also been explored to achieve high regioselectivity in the amination of dichloropyridines, demonstrating that the reaction conditions can be tuned to favor substitution at the C2-position. thieme-connect.comresearchgate.net

The table below summarizes the observed regioselectivity in different reactions involving 2-chloro-substituted pyridines.

Table 1: Regioselectivity in Reactions of 2-Chloro-substituted Pyridines

| Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Directed ortho-lithiation | LiTMP, Benzaldehyde | 3-position | mdpi.com |

| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | Inverted selectivity | mdpi.com |

| Palladium-catalyzed Amination | Pd(0), N-acetyl-masked aminoarenes | C2-position | thieme-connect.com |

| Lithiation | BuLi-LiDMAE | C6-position | acs.org |

Hydrolysis Reactions

The hydrolysis of this compound, specifically the conversion of the chloro group to a hydroxyl group, is a key reaction. This transformation can be achieved under basic conditions. researchgate.net The resulting 2-hydroxyisonicotinic acid exists in equilibrium with its keto tautomer, 2-pyridone-4-carboxylic acid. researchgate.net

Biocatalytic hydrolysis has also been investigated as an alternative to chemical methods. nih.govasm.orgnih.gov Amidase enzymes have been explored for the hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid. nih.govasm.org However, the chlorine substituent at the 2-position can significantly decrease the activity of some amidases due to steric hindrance and electronic effects. nih.govnih.gov Conversely, nitrilase enzymes have shown promise in the hydrolysis of 2-chloroisonicotinonitrile to this compound. asm.orgnih.govresearchgate.net Studies have focused on engineering these enzymes to improve their activity and selectivity for this specific transformation. asm.orgnih.gov

Esterification and Amidation

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions.

Esterification can be carried out by reacting this compound with an alcohol, such as methanol (B129727), in the presence of a catalyst like a hydroxide (B78521) or by first converting the acid to the more reactive acid chloride. bloomtechz.comresearchgate.net For example, methyl 2-chloroisonicotinate can be synthesized with high purity and good yield through esterification with methanol. bloomtechz.com

Amidation involves the reaction of this compound or its derivatives with amines. This reaction is a common strategy for the synthesis of various biologically active molecules. researchgate.netresearchgate.net The reaction can proceed via nucleophilic substitution, where an amine displaces the chlorine atom at the 2-position. dcu.ieresearchgate.net For instance, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid involves an initial esterification, followed by nucleophilic substitution with morpholine, and subsequent hydrolysis. researchgate.netatlantis-press.com Catalyst-free and solvent-free conditions for the amination of 2-chloronicotinic acid with various primary aromatic amines have also been developed, offering an environmentally friendly synthetic route. researchgate.net

The table below provides examples of esterification and amidation reactions of this compound.

Table 2: Examples of Esterification and Amidation of this compound

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Esterification | This compound, Methanol, Hydroxide | Methyl 2-chloroisonicotinate | bloomtechz.com |

| Amidation | This compound, Morpholine (multi-step) | 2-morpholinonicotinic acid | researchgate.netatlantis-press.com |

| Amidation | This compound, Primary aromatic amines | 2-anilino nicotinic acid derivatives | researchgate.net |

Derivatives and Analogues of 2 Chloroisonicotinic Acid

Synthesis and Characterization of Novel Derivatives

The strategic functionalization of the 2-chloroisonicotinic acid scaffold allows for the creation of novel chemical entities. One approach involves the selective functionalization at the 5-position through directed ortho-lithiation using lithium tetramethylpiperidide (LiTMP), followed by reaction with an electrophile. mdpi.com This method provides a pathway to 2-chloro-4,5-substituted pyridines. mdpi.com

Another class of derivatives, pyrido[2,3-d]pyrimidines, has been synthesized starting from 2-chloronicotinic acid. mdpi.comnih.gov These syntheses result in compounds with potential applications in agrochemistry. mdpi.comnih.gov For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were designed and synthesized, with their structures confirmed by ¹H NMR, ¹³C NMR, and HRMS. mdpi.com

Table 1: Examples of Novel Synthesized Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. LiTMP, 2. Benzylaldehyde | 2-Chloro-5-(hydroxy(phenyl)methyl)isonicotinic acid | - | mdpi.com |

| 2-Chloronicotinic acid | Anilines, Guanidine carbonate | Pyrido[2,3-d]pyrimidine derivatives | 78-84% | mdpi.com |

Pyridinium-based Compounds

The pyridine (B92270) nitrogen in nicotinic acid derivatives can be protonated to form pyridinium (B92312) salts. This is a key step in certain reactions, as the formation of a pyridinium salt with an acid catalyst activates the pyridine ring toward nucleophilic attack. nih.gov This principle is utilized in the synthesis of various derivatives. For example, in the reaction of 2-aminopyridine (B139424) with 6-chloronicotinic acid, a proton transfer occurs, resulting in the formation of the molecular salt 2-aminopyridinium 6-chloronicotinate. nih.gov In this salt, the 2-aminopyridinium cation and the 6-chloronicotinate anion are linked by N—H···O hydrogen bonds. nih.gov

4-Thiazolidinone (B1220212) Derivatives and Schiff Bases

2-Chloronicotinic acid is a documented starting material for the preparation of 4-thiazolidinone derivatives and their precursors, Schiff bases, which are classes of compounds known for their biological activities. chemicalbook.comsfdchem.comcymitquimica.com The synthesis pathway typically involves the conversion of 2-chloronicotinic acid into an intermediate hydrazide, which is then condensed with various aromatic aldehydes to form Schiff bases (N-acylhydrazones). Subsequent cyclization of these Schiff bases with thioglycolic acid or its derivatives yields the target 4-thiazolidinone ring system. nih.govnih.gov

A novel series of Schiff bases and 4-thiazolidinones were prepared starting from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methoxy-benzothiazole. nih.gov The structures of these newly synthesized compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and elemental analyses. nih.gov Similarly, other research has focused on synthesizing new 2-aryl-4-thiazolidinones from hydrazide intermediates and mercaptoacetic acid. nih.gov Schiff bases can also be synthesized through the condensation of various amines and aldehydes under different catalytic conditions. nih.govmdpi.comresearchgate.netajchem-a.com

Table 2: Synthesis of 4-Thiazolidinone Derivatives

| Intermediate 1 | Intermediate 2 | Product Class | Reference |

|---|---|---|---|

| 2-Chloropyridine-3-carbonyl chloride | 2-Amino-6-methoxy-benzothiazole | Amide intermediate for Schiff bases | nih.gov |

| Amide intermediate | Substituted aldehydes | Schiff bases | nih.gov |

Pyridoquinazolinecarboxamides

Pyridoquinazolinecarboxamides represent a class of fused heterocyclic compounds synthesized from 2-chloronicotinic acid. A key synthetic strategy involves the condensation of 2-chloronicotinic acid with an amino-substituted (benzo)ic acid, such as 2-aminobenzoic acid or 3-amino-2-naphthoic acid. nih.govacs.org This reaction typically proceeds in the presence of an acid, like hydrochloric acid, in a suitable solvent such as ethanol, leading to the formation of the tetracyclic pyrido[2,1-b]quinazoline core. nih.gov The resulting carboxylic acid can then be converted to a variety of carboxamides through standard amide coupling reactions with different amines. nih.govacs.org

For example, 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid was synthesized from 3-amino-2-naphthoic acid and 2-chloronicotinic acid. acs.org This intermediate was then reacted with a library of amines to produce a series of N-substituted carboxamides. nih.govacs.org

Table 3: Examples of Synthesized Pyridoquinazolinecarboxamides

| Carboxylic Acid Intermediate | Amine Reagent | Product Name | Yield | Reference |

|---|---|---|---|---|

| 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | 2-(2-Aminoethyl)pyridine | 12-Oxo-N-[2-(2-pyridyl)ethyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | 60% | nih.govacs.org |

| 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | 2-Imidazol-1-ylethanamine | N-(2-Imidazol-1-ylethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | 43% | nih.govacs.org |

2-Arylaminonicotinic Acids

The synthesis of 2-arylaminonicotinic acids is a prominent application of 2-chloronicotinic acid, involving a nucleophilic aromatic substitution (SNAr) reaction where an arylamine displaces the chlorine atom. d-nb.info This class of compounds includes the non-steroidal anti-inflammatory drug (NSAID) flunixin. nih.gov

Several methods have been developed to facilitate this transformation. An environmentally friendly approach utilizes microwave irradiation with potassium carbonate as the base in water, avoiding the need for a metal catalyst. researchgate.net Another efficient method employs boric acid as a catalyst under solvent-free conditions, providing good to excellent yields in short reaction times. nih.govd-nb.info The reaction is optimized by using a 2:1 molar ratio of the aniline (B41778) to 2-chloronicotinic acid at 120 °C. nih.gov The carboxylic acid group in the ortho position is believed to activate the halogen for substitution by forming a resonance-stabilized Meisenheimer complex intermediate. d-nb.info Amides of 2-arylamino-4,6-dimethylnicotinic acid have also been prepared by reacting the amide of 4,6-dimethyl-2-chloronicotinic acid with arylamines in acetic acid. electronicsandbooks.com

Table 4: Synthesis of 2-Arylaminonicotinic Acids

| Aniline Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-3-trifluoromethylaniline | Boric acid, 120 °C, solvent-free | Flunixin | Excellent | nih.govd-nb.info |

| Various anilines | K₂CO₃, H₂O, microwave | 2-Arylaminonicotinic acid derivatives | - | researchgate.net |

| Aniline | Boric acid, 120 °C, solvent-free | 2-(Phenylamino)nicotinic acid | 92% | d-nb.info |

Computational Chemistry and Spectroscopic Analysis

Theoretical Studies of Molecular Structure

Theoretical chemistry provides powerful tools for the elucidation of molecular properties. For 2-Chloroisonicotinic acid, methods such as Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to predict its structural and electronic characteristics from first principles. These computational approaches are fundamental to understanding the molecule's behavior at a quantum level.

The Hartree-Fock method is a foundational ab initio calculation that approximates the many-electron wavefunction of a system as a single Slater determinant. libretexts.orggithub.io This approach solves the time-independent Schrödinger equation for the molecule, providing insights into its electronic structure and optimized geometry. osti.gov In typical studies of similar compounds, the HF method, often combined with basis sets like 6-31G(d) and 6-311G(d), is used to calculate geometric parameters. researchgate.net While HF methods are known to sometimes overestimate vibrational frequencies, they can provide a reliable initial approximation of the molecular structure. researchgate.net

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods are based on calculating the electron density rather than the complex many-electron wavefunction, which often leads to a favorable balance between accuracy and computational cost. chemrxiv.org For molecules like pyridine-carboxylic acids, DFT calculations are reported to yield excellent predictions of vibrational frequencies, especially when scaled to account for electron correlation and anharmonicity. researchgate.netresearchgate.net

Commonly used hybrid functionals for this purpose include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91). researchgate.net These functionals, paired with basis sets such as 6-311++G(d,p), are used to perform geometry optimization and predict vibrational spectra. researchgate.netnih.gov Studies on analogous molecules have shown that the B3LYP functional is often superior to scaled HF and B3PW91 approaches for resolving molecular vibrational problems. researchgate.net

A crucial step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in the molecule. nih.gov This process calculates the bond lengths and bond angles that correspond to a stable equilibrium structure. nih.gov For a molecule like this compound, this would involve determining the precise lengths of the C-C, C-N, C-H, C-Cl, C=O, and O-H bonds, as well as the angles between them.

For the related compound 2-chloronicotinic acid, DFT and HF calculations have been used to compute these parameters, which were then compared with experimental data. researchgate.net A similar application to this compound would produce a detailed three-dimensional model of the molecule. The table below illustrates the type of data that would be generated from such a calculation.

Table 1: Representative Table of Calculated Geometrical Parameters (Bond Lengths and Angles) (Note: This table is for illustrative purposes as specific data for this compound is not available. The parameters listed are typical for this class of molecule.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-Cl | Value |

| C2-N1 | Value | |

| C3-C4 | Value | |

| C4-C(OOH) | Value | |

| C=O | Value | |

| O-H | Value | |

| Bond Angle | Cl-C2-N1 | Value |

| C3-C4-C5 | Value | |

| C3-C4-C(OOH) | Value | |

| C-O-H | Value |

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. mit.edu For this compound, a key area of conformational flexibility is the orientation of the carboxylic acid group (-COOH) relative to the pyridine (B92270) ring. Different conformers will have different potential energies, and computational methods can be used to identify the most stable (lowest energy) conformation and the energy barriers for rotation. mit.edu This analysis is critical for understanding the molecule's shape and reactivity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Techniques like Fourier Transform Raman spectroscopy provide a "fingerprint" of the molecule based on its unique set of vibrational modes.

Fourier Transform (FT) Raman spectroscopy is a powerful technique for analyzing molecular vibrations. nih.gov It measures the inelastic scattering of monochromatic light from a laser source, providing information about the vibrational modes of a sample. synchem.de FT-Raman is complementary to FT-IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that exhibit a large change in polarizability. researchgate.net

The PubChem database indicates that an FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov However, a detailed assignment of the vibrational bands, which involves correlating specific spectral peaks to particular atomic motions (e.g., C-Cl stretching, C=O stretching, ring breathing modes), requires comparison with theoretical calculations from methods like DFT. researchgate.net For related pyridine derivatives, FT-Raman spectra have been successfully interpreted by comparing experimental peak positions with scaled frequencies calculated via DFT. researchgate.net

The table below is a representative example of how FT-Raman data, when combined with computational results, is presented.

Table 2: Representative Table of Vibrational Wavenumbers and Assignments (Note: This table is for illustrative purposes as a complete, assigned spectrum for this compound is not available. The assignments are typical for this class of molecule.)

| Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| Value | Value | ν(O-H) |

| Value | Value | ν(C-H) |

| Value | Value | ν(C=O) |

| Value | Value | ν(C=C), ν(C=N) Ring Stretching |

| Value | Value | Ring Breathing Mode |

| Value | Value | δ(C-O-H) in-plane bend |

| Value | Value | ν(C-Cl) |

Here, ν represents a stretching vibration and δ represents a bending vibration. This detailed assignment allows for a comprehensive understanding of the molecule's dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The proton of the carboxylic acid (–COOH) would appear as a broad singlet at a very downfield chemical shift, typically above 11 ppm, due to its acidic nature. The aromatic protons would appear in the range of 7.5-8.5 ppm. The proton at position 6 would likely be the most downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms.

¹³C NMR: The carbon-13 NMR spectrum should display six signals, one for each unique carbon atom in the molecule. The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield (165-185 ppm). The carbon atom bonded to the chlorine (C2) would also be downfield, typically in the 145-155 ppm range. The other aromatic carbons would resonate between 120-150 ppm.

Interactive Table: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on typical chemical shift ranges for analogous structures.)

| Atom | Type | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| H (on COOH) | ¹H | > 11 | Broad Singlet |

| H-6 | ¹H | ~8.4 - 8.6 | Doublet |

| H-5 | ¹H | ~7.8 - 8.0 | Doublet of Doublets |

| H-3 | ¹H | ~7.6 - 7.8 | Singlet/Fine Doublet |

| C-4 (C-COOH) | ¹³C | ~140 - 145 | Singlet |

| C=O | ¹³C | ~165 - 170 | Singlet |

| C-2 (C-Cl) | ¹³C | ~150 - 155 | Singlet |

| C-6 | ¹³C | ~148 - 152 | Singlet |

| C-3 | ¹³C | ~122 - 126 | Singlet |

| C-5 | ¹³C | ~125 - 130 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (molecular weight: 157.55 g/mol ), the mass spectrum reveals key information about its structure through fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺• at m/z 157. nih.gov A characteristic feature is the presence of an M+2 peak at m/z 159 with an intensity of approximately one-third that of the molecular ion peak, which confirms the presence of a single chlorine atom. nih.gov

The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.orgyoutube.com The third most abundant peak observed is at m/z 122, which likely corresponds to the loss of the carboxyl group, forming a 2-chloropyridinium cation. nih.gov

Interactive Table: Major Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Notes |

| 157 | [M]⁺• (Molecular Ion) | [C₆H₄ClNO₂]⁺• | Corresponds to the molecular weight. |

| 159 | [M+2]⁺• (Isotope Peak) | [C₆H₄³⁷ClNO₂]⁺• | Confirms the presence of one chlorine atom. |

| 122 | [M - COOH]⁺ | [C₅H₄ClN]⁺ | Loss of the carboxylic acid group. |

| 112 | [M - COOH - H]⁺• or [M - Cl - H]⁺• | [C₅H₃ClN]⁺• or [C₆H₃NO₂]⁺• | Possible further fragmentation. |

Ultraviolet (UV) Absorbance and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong UV absorbance due to π→π* transitions within the pyridine ring and the carbonyl group. copernicus.orgmasterorganicchemistry.com

Based on data for the parent compound, nicotinic acid, this compound is expected to have absorption maxima (λmax) in the UV region. Nicotinic acid itself shows characteristic peaks around 213 nm and 261 nm. starna.com The presence of the chlorine atom, an auxochrome, may cause a slight bathochromic (red) shift in these absorption bands. The carbonyl group also possesses n→π* transitions, which are typically weaker and may appear at longer wavelengths. masterorganicchemistry.com

There is currently no specific information available in the scientific literature regarding the fluorescence properties of this compound. While some pyridine derivatives are fluorescent, it is not a guaranteed property for all such compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on this compound are not widely published, research on closely related 2-chloro-pyridine and nicotinic acid derivatives provides significant insight into its potential as a ligand for biological targets.

Studies have shown that derivatives of nicotinic acid can be docked into the active sites of various enzymes. For example, nicotinic acid derivatives have been investigated as potential inhibitors of dihydrofolate reductase, a target in cancer and antimicrobial therapy. Docking simulations of these compounds typically reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Asparagine) in the enzyme's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Furthermore, a study on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties showed that these compounds could be successfully docked into the active site of telomerase, a potential anti-cancer target. This suggests that the 2-chloro-pyridine scaffold, which is central to this compound, is a viable structural motif for designing enzyme inhibitors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic view of how a molecule like this compound and its potential complexes behave, revealing information about conformational stability, flexibility, and the nature of intermolecular interactions.

MD simulations have been effectively used to study the stability of nicotinamide-based derivatives in the active site of enzymes like VEGFR-2, an important target in cancer therapy. In such studies, metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored over the simulation time (e.g., 100 ns) to assess the stability of the binding pose predicted by molecular docking. A stable RMSD suggests a stable ligand-protein complex.

Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify the flexibility of different parts of the protein upon ligand binding. Analyses of hydrogen bond occupancy and interaction energies over the simulation provide a detailed understanding of the forces driving the binding event. These computational approaches are invaluable for the rational design of drugs based on the this compound scaffold, allowing for the prediction and analysis of its dynamic behavior at an atomic level.

Emerging Research Directions and Future Prospects

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For the synthesis of 2-Chloroisonicotinic acid, this has led to the development of more sustainable and eco-friendly methods. These innovative approaches focus on the use of less hazardous reagents, milder reaction conditions, and the generation of minimal waste.

One promising green method for preparing this compound involves a multi-step process that starts with readily available and low-cost industrial products like acetaldehyde, sodium methylate, and methyl formate. This pathway is characterized by mild reaction conditions for each step, a relatively high yield, and significantly less wastewater generation, which is beneficial for reducing production costs and improving its industrial viability. nih.gov

Another approach focuses on the one-step oxidation of 2-chloro-3-alkyl pyridine (B92270) or 2-chloro-3-olefin pyridine. This method utilizes ozone, a pollution-free oxidant, and an acetate (B1210297) catalyst. The process is simple, uses readily available raw materials, is low in cost, and produces less pollution, aligning well with the requirements of green chemistry. wikipedia.org The use of ozone as an oxidizing agent is particularly noteworthy as it avoids the use of heavy metal oxidants and their associated disposal issues.

Traditional methods for synthesizing this compound often involve the use of harsh reagents like phosphorus oxychloride (POCl₃) and generate significant amounts of acidic waste. wikipedia.org In contrast, newer methods aim to improve upon these aspects. For instance, a greener process has been developed that involves the oxidation of nicotinic acid with hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide, followed by chlorination and hydrolysis to yield this compound with a high total yield and purity. wikipedia.org The use of H₂O₂ as an oxidant is advantageous as its only byproduct is water.

The following table summarizes and compares various synthetic methods for this compound, highlighting the advantages of greener approaches.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Green Chemistry Aspects |

| Traditional Method | Nicotinic acid | POCl₃ | Low selectivity for 2-position chlorination | Generates significant acid waste |

| Green Method 1 | Acetaldehyde, sodium methylate, methyl formate | - | Relatively high | Mild reaction conditions, less wastewater |

| Green Method 2 | 2-chloro-3-alkyl pyridine | Ozone, acetate catalyst | - | Use of a pollution-free oxidant, simple process |

| Green Method 3 | Nicotinic acid | H₂O₂, followed by chlorination | 76.8% | Use of H₂O₂ as a clean oxidant |

| Catalyst-Free Amination | 2-chloronicotinic acid, anilines | Potassium carbonate (base) | - | Use of water as a solvent, microwave irradiation |

Further Exploration of Biomedical Applications

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its derivatives have shown significant potential in various therapeutic areas, and ongoing research continues to uncover new biomedical applications. This compound serves as a key intermediate in the development of drugs for infectious diseases, cardiovascular conditions, and inflammatory disorders. nih.govorganic-chemistry.org

A significant area of application for this compound is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, it is a precursor for the synthesis of 2-arylaminonicotinic acids, an important class of NSAIDs. nih.gov The development of environmentally friendly methods for the synthesis of these derivatives, such as catalyst-free reactions in water under microwave irradiation, further enhances their potential for pharmaceutical production. nih.gov

Furthermore, derivatives of this compound are being investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, and these compounds have been screened for their potential to inhibit COX-1 and COX-2 through molecular docking and dynamic studies.

The following table highlights some of the biomedical applications of compounds derived from this compound.

Table 2: Examples of Biomedical Applications of this compound Derivatives

| Derivative Class | Therapeutic Area | Specific Target/Application |

| 2-Arylaminonicotinic acids | Anti-inflammatory | Nonsteroidal anti-inflammatory drugs (NSAIDs) |

| 2-Anilino nicotinic acids | Anti-inflammatory | Potential COX-1 and COX-2 inhibitors |

| 2-Morpholinonicotinic acid | Various | Pharmaceutical intermediate for diverse applications |

| Pranoprofen | Anti-inflammatory | NSAID |

| Diflufenican | Agrochemical | Herbicide |

Advanced Catalytic Transformations

The reactivity of the chlorine atom in this compound makes it an ideal substrate for a variety of advanced catalytic transformations. These reactions, particularly cross-coupling reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized organic synthesis. These reactions offer a versatile and efficient means of forming new chemical bonds. While specific examples of these reactions directly on this compound are not extensively detailed in the provided search results, the general principles and the reactivity of similar chloro-heterocyclic compounds strongly suggest its applicability in this context.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgnih.gov Given the presence of the chloro-substituent, this compound is a potential substrate for coupling with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the 2-position of the pyridine ring. The reaction of 9-benzyl-2,6-dichloropurine with phenylboronic acid to selectively form 9-benzyl-2-chloro-6-phenylpurine demonstrates the feasibility of Suzuki-Miyaura coupling on a chloro-substituted nitrogen heterocycle. scispace.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction could potentially be used to introduce alkenyl groups at the 2-position of this compound, further diversifying its derivative library. The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, opening up possibilities for the synthesis of compounds with linear, rigid structures that are often of interest in medicinal chemistry and materials science.

The following table provides a general overview of the conditions for these cross-coupling reactions, which could be adapted for this compound.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Base | Typical Solvents |

| Suzuki-Miyaura | Organohalide + Organoboron compound | Palladium catalyst (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., Na₂CO₃, K₂CO₃) | Toluene, DME, water |

| Heck | Unsaturated halide + Alkene | Palladium catalyst (e.g., Pd(OAc)₂) | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | DMF, acetonitrile (B52724) |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst + Copper(I) salt | Amine base (e.g., Et₃N, piperidine) | THF, DMF |

The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic processes often offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. For the production of this compound, several enzymatic and biocatalytic approaches have been explored.

One such approach is the amidase-catalyzed hydrolysis of 2-chloronicotinamide (B82574). While the development of this bioprocess has been challenged by the low activity of some amidases for this specific substrate, research has focused on identifying and engineering more efficient enzymes. For example, an amidase from Pantoea sp. (Pa-Ami) has shown superior activity for nicotinamide (B372718) and its chlorinated derivatives. Although chlorine substitution at the 2-position was found to decrease the enzyme's activity, process optimization through a fed-batch mode at low temperatures significantly improved the productivity, achieving a high concentration of this compound with excellent substrate conversion.

Another promising biocatalytic route is the hydrolysis of 2-chloronicotinonitrile using nitrilases. Nitrilases can directly convert nitriles to carboxylic acids in a single step. However, many wild-type nitrilases exhibit low activity and poor reaction specificity towards 2-chloronicotinonitrile. To overcome these limitations, protein engineering has been employed to improve the catalytic properties of these enzymes. Through computational analysis and the construction of mutant libraries, a nitrilase from Paraburkholderia graminis (PgNIT) was engineered to significantly increase its activity towards 2-chloronicotinonitrile while eliminating undesired hydration activity. This engineered biocatalyst enabled the complete conversion of a high concentration of the substrate.

The following table summarizes key findings from research on the biocatalytic production of this compound.

Table 4: Biocatalytic Synthesis of this compound

| Enzyme | Substrate | Key Findings |

| Amidase (from Pantoea sp.) | 2-Chloronicotinamide | - Superior activity for nicotinamide and its derivatives.- Chlorine at the 2-position decreases activity.- Fed-batch process at low temperature improved productivity. |

| Nitrilase (from Paraburkholderia graminis) | 2-Chloronicotinonitrile | - Wild-type enzyme has low activity.- Protein engineering significantly increased catalytic activity.- Engineered enzyme eliminated hydration activity, improving specificity. |

Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow for the rational design of novel molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. sci-hub.seyoutube.com While specific computational studies focused exclusively on this compound were not prominent in the initial search results, the methodologies are highly applicable to the design of its novel derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwalisongo.ac.id For the design of new enzyme inhibitors based on the this compound scaffold, docking studies could be employed to predict how different derivatives would bind to the active site of a target enzyme. This information can guide the synthesis of compounds with improved potency and selectivity. For example, molecular docking studies have been used to investigate the binding of nicotinic acid derivatives to microbial enzymes like tyrosyl-tRNA synthetase and nitroreductase to understand their antimicrobial activity. mdpi.com

QSAR modeling is a statistical method that relates the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com By developing QSAR models for a set of this compound derivatives with known activities, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their biological effects. 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives as antitubercular agents have successfully identified structural features relevant to their biological activity, demonstrating the power of this approach for designing more potent analogs. nih.gov

The following table outlines various computational methods and their potential applications in the design of novel this compound derivatives.

Table 5: Computational Methods for the Design of this compound Derivatives

| Computational Method | Description | Potential Application for this compound Derivatives |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | - Design of enzyme inhibitors.- Elucidation of the mechanism of action. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | - Predict the activity of new derivatives.- Identify key structural features for activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | - Study the stability of ligand-protein complexes.- Investigate conformational changes upon binding. |

| Scaffold Hopping | Identifies novel molecular scaffolds with similar properties to a known active compound. | - Discover new classes of bioactive molecules based on the this compound core. |

Q & A